molecular formula C6H7ClN2 B093024 4-Chlorophenylhydrazine CAS No. 1073-69-4

4-Chlorophenylhydrazine

Cat. No.: B093024
CAS No.: 1073-69-4
M. Wt: 142.58 g/mol
InChI Key: XXNOGQJZAOXWAQ-UHFFFAOYSA-N
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Description

4-Chlorophenylhydrazine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chlorophenylhydrazine typically involves a diazotization reaction followed by a reduction reaction. Here is a common synthetic route:

    Diazotization Reaction: 4-Chloroaniline is dissolved in water, and hydrochloric acid is added to form a solution.

    Reduction Reaction: The diazonium salt solution is added dropwise to an ammonium sulfite solution at room temperature.

    Acidification: Hydrochloric acid is added dropwise to the reaction mixture at 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of ammonium sulfite as a reducing agent helps to avoid issues related to the caking of sodium sulfite, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Chlorophenylhydrazine can be compared with other phenylhydrazine derivatives, such as:

Uniqueness

The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine and fluorine counterparts .

List of Similar Compounds

Properties

IUPAC Name

(4-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNOGQJZAOXWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate)
Record name 4-Chlorophenylhydrazine
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DSSTOX Substance ID

DTXSID50147999
Record name 4-Chlorophenylhydrazine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1073-69-4
Record name (4-Chlorophenyl)hydrazine
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Record name 4-Chlorophenylhydrazine
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Record name 4-Chlorophenylhydrazine
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Record name (4-chlorophenyl)hydrazine
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Synthesis routes and methods I

Procedure details

(4-Chlorophenyl)hydrazine hydrochloride (3.00 g) was dissolved in tetrahydrofuran (50 ml), diethyl ether (50 ml) and a saturated aqueous solution of sodium hydrogencarbonate. An organic layer was separated, dried over anhydrous sodium sulfate and then concentrated, giving (4-chlorophenyl)hydrazine as a brown solid. This product was dissolved in benzene (15 ml), and the solution was heated under reflux, to which a solution of diphenyl carbonate (5.22 g) in benzene (8.0 ml) was added dropwise over at least 30 minutes. After refluxing for 19 hours, the reaction mixture was allowed to cool and concentrated. Benzene (15 ml) was then added to the residue. The mixture was subjected to ultrasonic treatment, giving a suspension. After hexane (50 ml) was added to the suspension, and the mixture was stirred for 30 minutes, insoluble matter was collected by filtration and dried to obtain the title compound (1.05 g).
Quantity
3 g
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To the solution of 1,445 g of p-chloroaniline in 3,375 ml of 38% hydrochloric acid and 5,650 ml of water the solution of 793 g of sodium nitrite in 3.3 L of water is added during 1 hour at -5° to -8° while stirring under nitrogen. After 15 minutes 7,617 g of stannous chloride in 9 L of 38% hydrochloric acid are added during 30 minutes below 25°. The resulting suspension is stirred in an ice bath for one hour, filtered, the residue suspended in 30 L of water, and 5,000 g of solid sodium hydroxide are added during 1 hour at 0°-25°, while stirring under nitrogen. The mixture is extracted twice with 8 L of diethyl ether, the combined extracts washed twice with 4 L of water and once with saturated aqueous sodium chloride, dried, filtered, evaporated and the residue dried at 5 mmHg and room temperature, to yield the p-chlorophenyl-hydrazine melting at 82°-87°.
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793 g
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3.3 L
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stannous chloride
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Synthesis routes and methods III

Procedure details

In a 2 l four-necked flask fitted with dropping funnel, stirrer and condenser, 95 g of HCl 30% strength and 57 g of n-butanol (saturated with water, approximately 80% strength) are initially charged. The solution is heated to 50° C. and, over a period of 2 hours, admixed with a total of 720 g of an aqueous solution of 4-chlorophenylhydrazinedisulfonate- prepared by diazotization of 34.4 g (0.27 mol) of 4-chloroaniline (100 g of water, 78 g of HCl 30% strength, 55 g of NaNO2) and subsequent reduction with sulfite (186 g of NaHSO3 +57 g of NaOH). The reaction emulsion is kept at 50° C. for another 60 minutes, the pH is adjusted to 6.9 using 119 g of aqueous sodium hydroxide solution 33% strength, and the aqueous phase that is formed is separated off. The aqueous phase is extracted three times with 5 ml of n-butanol each time, and the combined organic phases are cooled to 15° C. The 4-chlorophenylhydrazine that is formed is filtered off with suction at 15° C. as a crystalline solid, using a 500 ml suction filter, washed with 50 ml of n-butanol and dried.
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95 g
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57 g
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aqueous solution
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720 g
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reactant
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Name
4-chlorophenylhydrazinedisulfonate
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34.4 g
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186 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research primarily focuses on 4-chlorophenylhydrazine as a chemical intermediate in the synthesis of various heterocyclic compounds, particularly pyrazoles [, , , , , , , , , ], which are important building blocks for pharmaceuticals and agrochemicals like pyraclostrobin fungicide [] and carfentrazone-ethyl herbicide [].

A: * Molecular Formula: C6H7ClN2 * Molecular Weight: 142.59 g/mol* Spectroscopic Data: While the provided research doesn't offer comprehensive spectroscopic data, several papers mention using techniques like IR [, , ] and 1H NMR [, , , ] for structural confirmation of this compound and its derivatives.

A: A new approach utilizes 4-bromochlorobenzene and hydrazine hydrate as starting materials in the presence of a phase transfer catalyst [, ]. This method significantly reduces wastewater generation compared to traditional methods employing reduction after diazotization of 4-chloroaniline. Additionally, it allows for the recovery and reuse of excess hydrazine hydrate and solvent, further minimizing environmental impact [].

A: this compound contains a nucleophilic hydrazine (–NHNH2) group. This group readily reacts with β-diketones, β-keto esters, or other similar compounds containing a 1,3-dicarbonyl functionality. This reaction forms a cyclic pyrazole ring through a condensation-cyclization process [, , , , ].

A: Yes, a study investigated the impact of meta and para substituents on benzaldehydes reacting with this compound to form (E)-1-benzylidene-2-(4-chlorophenyl)hydrazine derivatives []. They correlated UV, IR, and NMR spectral data with Hammett substituent constants and Swain-Lupton’s F and R parameters to understand the electronic effects of substituents on the compounds' properties [].

A: While not extensively discussed in the provided research, one study utilized molecular docking to predict the binding modes and interactions of newly synthesized pyrazole derivatives, potentially derived from this compound, with bacterial target proteins []. This highlights the applicability of computational methods in understanding the activity of these compounds.

ANone: The provided research primarily focuses on the synthesis and reactions of this compound, without specific details on its standalone stability or formulation strategies.

A: this compound can be employed to synthesize various heterocycles beyond pyrazoles. One example is the formation of tricyclic and tetracyclic thieno[3,2-f]-1,4-thiazepines, demonstrating its versatility in constructing diverse ring systems for potential pharmaceutical applications [].

A: While this compound is commonly used, other substituted phenylhydrazines, such as phenylhydrazine, 4-bromophenylhydrazine, and 2,4-dichlorophenylhydrazine, are also employed in similar reactions to yield comparable heterocyclic compounds [, ]. The choice often depends on the desired substitution pattern on the final product.

ANone: Common techniques include:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) is used for purity analysis of intermediates like 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole [].
  • Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds [, , , , ].
  • Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to analyze reaction products and identify specific compounds like "anabilysine" in glutaraldehyde-treated tissue [].

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